molecular formula C18H20N2 B13941519 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- CAS No. 63378-90-5

2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl-

Cat. No.: B13941519
CAS No.: 63378-90-5
M. Wt: 264.4 g/mol
InChI Key: VUQZYOFTXMLWOT-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is a bicyclic organic compound that features a unique structure with two nitrogen atoms and two phenyl groups. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- typically involves the cycloaddition of azomethine ylides with dipolarophiles. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired product . The reaction conditions often include room temperature and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions due to its high nucleophilicity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nitrogen compounds, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- exerts its effects involves its high nucleophilicity and basicity. It can act as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and intermediates. Its molecular targets include electrophilic centers in organic molecules, where it can donate electron density to promote reaction progress .

Comparison with Similar Compounds

Properties

CAS No.

63378-90-5

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2,3-diphenyl-2,3-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

VUQZYOFTXMLWOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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